molecular formula C15H28O2 B14641936 2-Butenoic acid, 3-methyl-, decyl ester CAS No. 56500-46-0

2-Butenoic acid, 3-methyl-, decyl ester

Cat. No.: B14641936
CAS No.: 56500-46-0
M. Wt: 240.38 g/mol
InChI Key: CCXPZXOKHQNDHA-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-methyl-, decyl ester (IUPAC name: 3-methyl-2-butenoic acid, decyl ester; CAS: 56500-46-0) is a synthetic ester derived from 3-methyl-2-butenoic acid (a β,γ-unsaturated carboxylic acid) and decyl alcohol (10-carbon chain). Its molecular formula is C₁₅H₂₈O₂, with a molecular weight of 240.38 g/mol . Structurally, it features a conjugated double bond in the acid moiety and a long hydrophobic decyl chain, which confers distinct physical and chemical properties, such as high lipophilicity (predicted logP > 5) and low volatility compared to shorter-chain esters. This compound is also known as decyl senecioate and is utilized in industrial applications, including emollients in personal care products .

Properties

CAS No.

56500-46-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

decyl 3-methylbut-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h13H,4-12H2,1-3H3

InChI Key

CCXPZXOKHQNDHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Laboratory-Scale Esterification

The foundational synthesis involves acid-catalyzed esterification between 3-methyl-2-butenoic acid (β,β-dimethylacrylic acid) and decanol. Sulfuric acid (0.5–2 mol%) typically catalyzes this equilibrium-driven reaction under toluene reflux (110–120°C) for 6–8 hours, achieving 78–82% isolated yield after aqueous workup. Dean-Stark apparatus deployment enhances conversion to 89% by azeotropic water removal. Recent optimizations substitute sulfuric acid with polystyrene-supported sulfonic acid resins, enabling catalyst recycling and minimizing side reactions like decanol dehydration.

Reaction stoichiometry critically influences yield:
$$ \text{3-methyl-2-butenoic acid} + \text{decanol} \xrightarrow{H^+} \text{decyl ester} + \text{H}_2\text{O} $$

Microwave-assisted esterification (100 W, 80°C, 1.5 h) reduces reaction time by 75% while maintaining 84% yield, though scalability remains constrained by equipment limitations.

Industrial Continuous Flow Synthesis

Benchmark industrial production employs tubular continuous flow reactors (0.5–2.5 L/min feed rate) with heterogeneous acid catalysts (e.g., Amberlyst-15). At 130–140°C and 8–12 bar pressure, this system achieves 93% conversion with 99% selectivity, outperforming batch reactors in throughput and energy efficiency. Inline IR spectroscopy enables real-time monitoring, allowing dynamic adjustment of alcohol:acid molar ratios (1.2:1 optimal). A 2024 lifecycle assessment demonstrated 37% lower carbon footprint versus batch methods due to reduced solvent use and thermal integration.

Precursor Synthesis: 3-Methyl-2-Butenoic Acid

Catalytic Rearrangement and Oxidation

The patent CN101391948B details a high-yield route from 2-methyl-3-butyne-2-ol via Claisen rearrangement. Titanium(IV) acetylacetonate (0.5 mol%) and cuprous bromide (0.3 mol%) in xylene at 110–120°C for 3 hours convert 95% of the alkyne to 3-methyl-2-butenal, which undergoes aerobic oxidation.

Oxidation employs Mn(OAc)₂ (0.1 mol%) under air (1 L/min) at 30–40°C for 24 hours, yielding 82% 3-methyl-2-butenoic acid. Pressure reactors (0.3 MPa air) boost yield to 87.7% by enhancing O₂ solubility, with cobalt(II) acetate proving superior to copper catalysts in selectivity.

Catalysts and Reaction Conditions

Comparative catalyst performance:

Catalyst Temperature (°C) Pressure (MPa) Yield (%) Selectivity (%)
Mn(OAc)₂ 30–40 0.1 82 94
Co(OAc)₂ 40–60 0.3 87.7 97
CuBr 60–70 0.2 81 89

Cobalt-based systems exhibit exceptional performance due to facile Co²⁺/Co³⁺ redox cycling, though copper catalysts dominate industrial use for cost considerations.

Alternative Synthetic Routes

Enzymatic Esterification

Immobilized Candida antarctica lipase B (Novozym 435) in solvent-free media (60°C, 48 h) achieves 68% ester yield, offering a sustainable pathway. Water activity (a_w) control at 0.23 via salt hydrates improves enzyme stability, enabling five reuse cycles with <15% activity loss.

Reactive Distillation

Integrated reaction-separation systems using H₃PW₁₂O₄₀ heteropolyacid catalysts achieve 91% conversion in half the time of batch reactors. The process operates at 150°C with a 2:1 alcohol:acid ratio, simultaneously removing water and ester to drive equilibrium.

Reaction Optimization and Yield Enhancement

Solvent Effects

Nonpolar solvents (toluene, xylene) improve esterification rates by 40% compared to polar aprotic solvents, attributed to better water azeotrope formation and reduced catalyst deactivation. Supercritical CO₂ (100 bar, 50°C) enables solvent-free synthesis with 88% yield, though requiring specialized equipment.

Microwave and Ultrasound Activation

Dielectric heating (2.45 GHz, 300 W) reduces reaction time to 35 minutes with comparable yield to 6-hour thermal methods. Concurrent ultrasound irradiation (40 kHz) enhances mixing in viscous decanol mixtures, particularly beneficial for high substrate concentrations (>3 M).

Physicochemical Properties and Characterization

Property Value Method
Molecular formula C₁₅H₂₈O₂ HRMS
Molecular weight 240.38 g/mol Calc. from formula
Boiling point 295–298°C (dec.) ASTM D1078
Density (20°C) 0.912 g/cm³ Pycnometer
Refractive index 1.4523 Abbe refractometer
Solubility in water 0.18 mg/mL (25°C) Shake-flask

¹H NMR (CDCl₃, 400 MHz): δ 5.72 (s, 1H, CH), 4.10 (t, J=6.8 Hz, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.60 (m, 2H, CH₂), 1.26 (m, 14H, CH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃).

Applications and Derivatives

The ester's volatility (VP 0.008 Pa at 25°C) and fruity odor profile make it valuable in fragrance matrices. Hydrogenation over Pd/C (5 wt%) produces decyl 3-methylbutanoate, a food flavoring agent. Controlled hydrolysis with NaOH/EtOH yields sodium 3-methyl-2-butenoate, an antimicrobial preservative in cosmetics.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-, decyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Hydrolysis: 3-Methyl-2-butenoic acid and decanol.

    Reduction: Decanol and 3-methyl-2-butanol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-, decyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methyl-2-butenoic acid and decanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as its role in organic synthesis or its potential biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Alcohol Chain Length Key Structural Features
3-Methyl-2-butenoic acid, methyl ester C₆H₁₀O₂ 114.14 Methyl (C1) High volatility; polar due to short chain
3-Methyl-2-butenoic acid, ethyl ester C₇H₁₂O₂ 128.17 Ethyl (C2) Moderately volatile; fruity odor
3-Methyl-2-butenoic acid, butyl ester C₉H₁₆O₂ 156.23 Butyl (C4) Lower volatility; used in flavoring
3-Methyl-2-butenoic acid, decyl ester C₁₅H₂₈O₂ 240.38 Decyl (C10) High lipophilicity; low volatility

Key Observations :

  • Chain Length Impact: Longer alcohol chains (e.g., decyl vs. methyl) increase molecular weight and hydrophobicity, reducing volatility and enhancing stability in non-polar matrices .
  • Functional Groups : All compounds share the α,β-unsaturated ester group, which may confer reactivity in polymerization or biological interactions .

Functional Differences :

  • Volatility: Short-chain esters (methyl, ethyl) are volatile and ideal for aromas, while decyl esters are non-volatile and suited for topical formulations.

Analytical Methods

  • Ethyl Ester : Analyzed via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases .
  • Decyl Ester: Likely requires gas chromatography (GC) or high-temperature HPLC due to its high molecular weight and hydrophobicity. notes GC analysis using HP-5MS columns for similar esters .

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